molecular formula C7H11ClN2OS B2378589 6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride CAS No. 2418709-48-3

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride

Cat. No.: B2378589
CAS No.: 2418709-48-3
M. Wt: 206.69
InChI Key: BSKLCFKRFBLROG-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused heterocyclic system containing sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiopyran and oxazole derivatives under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbonitrile
  • 4,5-Dihydro-1H-thiopyrano[3,4-d][1,3]oxazole

Uniqueness

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride stands out due to its unique fused heterocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride is a heterocyclic compound with potential pharmacological applications. Its unique structure combines thiopyrano and oxazole rings, which may impart distinct biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₀N₂OS·HCl
  • Molecular Weight : 206.7 g/mol

The presence of functional groups such as the amine (-NH₂) enhances its reactivity and solubility in biological systems, making it suitable for various pharmacological applications.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, indicating its potential in several therapeutic areas:

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against various bacteria and fungi. For instance, derivatives of thiopyrano and oxazole rings are noted for their activity against resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Research indicates that the compound may possess anticancer activity. In vitro studies have demonstrated cytotoxic effects against different cancer cell lines. For example, compounds with similar structures have shown IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) .

Compound Cell Line IC₅₀ (μM)
6,7-Dihydro CompoundMCF-710.10 ± 2.1
6,7-Dihydro CompoundHePG-210.08 ± 2.0

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with compounds similar to this compound. These effects may be linked to modulation of oxidative stress pathways and inhibition of neuroinflammatory processes .

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Enzyme Interaction : The amine group may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Oxidative Stress Modulation : The compound might influence oxidative stress responses in cells, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Cytotoxicity Study : A study evaluated a series of thiopyrano derivatives for their cytotoxic effects on MCF-7 and HePG-2 cells. The most potent derivatives exhibited IC₅₀ values indicating strong anticancer potential .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of similar compounds against resistant bacterial strains. Results indicated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant infections .

Properties

IUPAC Name

6,7-dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c8-3-7-9-5-4-11-2-1-6(5)10-7;/h1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKLCFKRFBLROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1OC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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